3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide
Description
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (CAS: 1170626-07-9) is a pyrazole-based amide derivative with a molecular weight of 168.20 g/mol and a purity of 95% . Its structure comprises a 5-methyl-substituted pyrazole ring linked via a three-carbon chain to a primary amide group. This compound has been characterized in synthetic chemistry reports, though its biological activity remains less explored compared to structurally related analogs .
Properties
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-4-6(8)10-11(5)3-2-7(9)12/h4H,2-3H2,1H3,(H2,8,10)(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSFWWPDQJRLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable propanoylating agent. One common method is the acylation of 3-amino-5-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pyrazole scaffold, which is common in many pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 3-amino and 5-methyl groups differentiate it from analogs like 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide (pyridyl substituent) and 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (additional methyl group at position 5) .
- Functional Group Impact : The propanamide chain is a common feature, but the presence of oxadiazole (e.g., ) or carboxamide (e.g., ) in other analogs alters polarity and hydrogen-bonding capacity.
Physicochemical Properties
- Solubility and Stability: The 3-amino group in the target compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., 3,5-dimethylphenyl in ).
- Hydrogen Bonding: Crystallographic data for 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide reveals N–H⋯N and N–H⋯O interactions forming linear chains , while the target compound’s amino group likely facilitates similar intermolecular bonding .
Biological Activity
Overview
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a heterocyclic compound notable for its pyrazole ring structure, which is often associated with various biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antileishmanial and antimalarial agent, as well as its utility in organic synthesis.
The molecular formula for 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is CHNO. Its structure includes a pyrazole ring substituted with an amino group and a methyl group, which contributes to its reactivity and biological activity. The specific substitution pattern on the pyrazole ring influences its interaction with biological targets, making it a valuable compound for further research.
Target Organisms
The primary biological targets of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide include:
- Leishmania aethiopica : A protozoan parasite responsible for leishmaniasis.
- Plasmodium berghei : A rodent malaria parasite used in research to study malaria.
Mode of Action
The compound exhibits its biological activity through:
- Molecular Docking : It interacts with specific enzymes and receptors in the target organisms, disrupting their life cycles and inhibiting their ability to infect hosts.
Biochemical Pathways
The interference with the life cycles of Leishmania and Plasmodium suggests that 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide disrupts critical biochemical pathways necessary for the survival and proliferation of these pathogens.
Pharmacokinetics
Research indicates that this compound possesses favorable pharmacokinetic properties, allowing it to achieve effective concentrations at its site of action. This characteristic is crucial for its potential use as a therapeutic agent against parasitic infections.
Antileishmanial and Antimalarial Activities
Table 1 summarizes the biological activities observed in various studies:
| Activity | Target Organism | IC / μM | Reference |
|---|---|---|---|
| Antileishmanial | Leishmania aethiopica | 12.5 | |
| Antimalarial | Plasmodium berghei | 15.0 |
These values indicate the concentration required to inhibit 50% of the target organism's activity, demonstrating the compound's potency.
Case Studies
Several studies have explored the biological effects of pyrazole derivatives similar to 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide:
- Study on Anticancer Properties :
-
Antimicrobial Activity :
- Research indicated that pyrazole derivatives exhibit antimicrobial properties against several bacterial strains, suggesting broader applications in treating infections beyond parasitic diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
